1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a 4-methylbenzenesulfonyl group and a carbonyl group
Preparation Methods
The synthesis of 1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways.
These interactions are mediated by the compound’s structural features, including its piperidine ring and sulfonyl group, which facilitate binding to target molecules .
Comparison with Similar Compounds
1-[1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds:
1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLIC ACID: This compound lacks the additional carbonyl group, making it less versatile in certain reactions.
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE: The ethoxy group introduces different steric and electronic effects, altering its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its dual carbonyl groups and specific substitution pattern .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-2-4-17(5-3-14)27(25,26)22-12-8-16(9-13-22)19(24)21-10-6-15(7-11-21)18(20)23/h2-5,15-16H,6-13H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYQSIMIKUAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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